Cas no 22258-70-4 (2(3H)-Benzothiazolethione,3-(2-hydroxyethyl)-)
22258-70-4 structure
Product Name:2(3H)-Benzothiazolethione,3-(2-hydroxyethyl)-
CAS No:22258-70-4
MF:C9H9NOS2
MW:211.303859472275
CID:291167
PubChem ID:274744
Update Time:2025-04-19
2(3H)-Benzothiazolethione,3-(2-hydroxyethyl)- Chemical and Physical Properties
Names and Identifiers
-
- 2(3H)-Benzothiazolethione,3-(2-hydroxyethyl)-
- 3-(2-hydroxyethyl)-1,3-benzothiazole-2-thione
- 3-(2-hydroxyethyl)-1,3-benzothiazole-2(3h)-thione
- 3-(2-hydroxy-ethyl)-3H-benzothiazole-2-thione
- 3-(2-Hydroxy-ethyl)-benzothiazolinthion-(2)
- AC1L6UVL
- AC1Q7FDG
- AG-K-98733
- AR-1E6281
- CTK4E9027
- NSC120954
- DTXSID70298139
- NSC-120954
- SCHEMBL6547890
- 22258-70-4
-
- Inchi: 1S/C9H9NOS2/c11-6-5-10-7-3-1-2-4-8(7)13-9(10)12/h1-4,11H,5-6H2
- InChI Key: DMSMCVJAYYDJHS-UHFFFAOYSA-N
- SMILES: S1C(N(CCO)C2C=CC=CC1=2)=S
Computed Properties
- Exact Mass: 211.01300
- Monoisotopic Mass: 211.013
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 80.9Ų
Experimental Properties
- Density: 1.47
- Boiling Point: 388.5°C at 760 mmHg
- Flash Point: 188.7°C
- Refractive Index: 1.76
- PSA: 85.49000
- LogP: 2.42460
2(3H)-Benzothiazolethione,3-(2-hydroxyethyl)- Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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